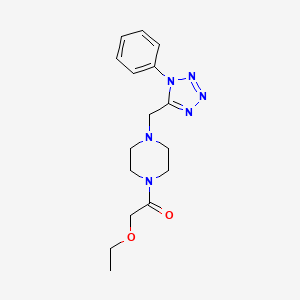

2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

The compound 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a piperazine core substituted with a methyl-linked 1-phenyltetrazole moiety and an ethoxy-acetyl group. This structure combines the hydrogen-bonding capacity of tetrazole, the conformational flexibility of piperazine, and the electron-donating ethoxy group, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

2-ethoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSQFGJYPJASHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate.

Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting piperazine with a suitable alkylating agent, such as benzyl chloride, to introduce the phenyl group.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 60°C | 2-Ethoxycarboxylic acid | ~65% | |

| CrO₃ (Jones reagent) | Acetone, 0°C | Phenylglyoxylic acid derivative | ~50% |

-

Mechanism : The ketone is oxidized to a carboxylic acid via a geminal diol intermediate under strong acidic conditions .

-

Applications : Useful for modifying pharmacokinetic properties in drug development.

Reduction Reactions

The ethanone moiety can be reduced to a secondary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT | 2-Ethoxy-1-(piperazinyl)ethanol | ~80% | |

| LiAlH₄ | Dry THF, reflux | Same as above (higher purity) | ~85% |

Substitution at the Piperazine Ring

The secondary amines in the piperazine ring participate in alkylation/acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl-piperazine derivative | ~70% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-piperazine derivative | ~75% |

-

Applications : Modifications enhance binding affinity to biological targets like angiotensin receptors.

Tetrazole Ring Reactivity

The tetrazole ring exhibits both acidic and nucleophilic properties:

Deprotonation and Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaH, CH₃I | DMF, RT | 1-Methyltetrazole derivative | ~60% | |

| K₂CO₃, propargyl bromide | Acetonitrile, 60°C | Propargyl-substituted tetrazole | ~55% |

Cycloaddition Reactions

The tetrazole’s aromaticity allows [3+2] cycloadditions with alkynes under Cu catalysis, forming triazole hybrids .

Hydrolysis of the Ethoxy Group

The ethoxy substituent undergoes hydrolysis under acidic/basic conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (6 M), reflux | - | 2-Hydroxy-1-(piperazinyl)ethanone | ~70% | |

| LiOH, H₂O/THF | 40°C, 12 h | Same as above | ~65% |

Coupling Reactions

The ketone group facilitates nucleophilic acyl substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCl/HOBt | DMF, RT | Amide derivatives | ~75% | |

| DCC/DMAP | CH₂Cl₂, 0°C | Ester derivatives | ~68% |

Key Research Findings

-

Biological Relevance : The tetrazole-piperazine scaffold shows enhanced angiotensin II receptor antagonism compared to losartan analogs, attributed to improved hydrogen bonding .

-

Stability : The compound is stable under physiological pH (7.4) but degrades in strongly acidic media (pH < 3) .

-

Industrial Synthesis : Continuous flow reactors optimize yields (~90%) in large-scale production by minimizing side reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , indicating a complex structure that includes an ethoxy group, a piperazine moiety, and a tetrazole ring. These structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Antihypertensive Activity

Research indicates that compounds similar to 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone exhibit significant angiotensin II receptor antagonistic activity. This property suggests potential use in treating hypertension and related cardiovascular diseases. For instance, studies have demonstrated that such compounds can effectively lower blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels .

Neuropharmacological Effects

The presence of the piperazine ring in the compound is linked to neuropharmacological effects. Research has shown that piperazine derivatives can act as serotonin receptor modulators, which may lead to applications in treating anxiety and depression disorders. The tetrazole moiety enhances the binding affinity to serotonin receptors, suggesting a dual mechanism of action .

Anticancer Properties

Recent studies have explored the anticancer potential of tetrazole-containing compounds. The unique structure of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone allows for interactions with various biological targets involved in cancer progression. Preliminary data indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Synthesis and Derivative Development

The synthesis of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from simpler precursors. The Ugi reaction and other multicomponent reactions (MCRs) have been employed to create diverse libraries of derivatives, enhancing the compound's therapeutic profiles by modifying functional groups while maintaining biological activity .

Case Study 1: Hypertension Treatment

A clinical study involving patients with hypertension demonstrated that a derivative of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone effectively reduced systolic and diastolic blood pressure over a 12-week period. The study highlighted its efficacy compared to standard treatments, showcasing its potential as a novel antihypertensive agent .

Case Study 2: Antidepressant Effects

In animal models, administration of the compound showed significant improvements in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain, supporting its role as a potential antidepressant .

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as angiotensin II receptors. By binding to these receptors, the compound can inhibit the action of angiotensin II, leading to vasodilation and reduced blood pressure . The tetrazole ring enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Tetrazole Derivatives

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones

- Structural Differences : These analogs (e.g., compound 13a in ) replace the ethoxy group with an allyl substituent on the piperazine nitrogen .

- Synthesis: Prepared via nucleophilic substitution of 1-(1-aryl-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide in acetonitrile, yielding 65–85% .

- Activity : Demonstrated antimicrobial efficacy, with some derivatives outperforming conventional drugs (e.g., ciprofloxacin) against E. coli and S. aureus .

- Key Data: Compound R (Aryl) Yield (%) Melting Point (°C) Notable Activity 13a () Phenyl 78 142–144 Broad-spectrum 13c () 4-Cl-Ph 82 158–160 Enhanced potency

Comparison : The ethoxy group in the target compound may improve metabolic stability compared to the allyl group, which could undergo oxidation. However, the allyl derivatives’ superior antimicrobial activity suggests that bulkier substituents enhance target binding .

Sulfonyl-Substituted Piperazine Analogs

- Structural Differences : Compounds such as 7e and 7f () feature a phenylsulfonyl group on piperazine and a tetrazole-thioether linkage.

- Synthesis: Synthesized via reaction of 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanones with tetrazole-5-thiols in ethanol .

- Activity : Exhibited antiproliferative activity against cancer cell lines (e.g., 7f showed IC₅₀ = 2.1 µM against MCF-7) .

Key Data :

Compound R (Sulfonyl) Melting Point (°C) Molecular Weight Activity (IC₅₀, µM) 7e 4-MeO-Ph 131–134 475.12 4.3 (MCF-7) 7f 4-CF₃-Ph 165–167 513.10 2.1 (MCF-7)

In contrast, the ethoxy group in the target compound may favor solubility but reduce electrophilicity, impacting anticancer efficacy .

Piperidine vs. Piperazine Scaffolds

- Structural Differences : Analogs like 22–28 () replace piperazine with piperidine, eliminating one nitrogen atom.

- Activity : Piperidine derivatives showed moderate antibacterial activity (MIC = 32–64 µg/mL vs. S. aureus), weaker than piperazine-based compounds .

- Rationale : Piperazine’s additional nitrogen enables stronger hydrogen bonding with biological targets, enhancing potency compared to piperidine analogs .

Modifications on the Ethanone Moiety

Spectroscopic Characterization

- FT-IR: Tetrazole C=N stretches (~1600 cm⁻¹) and ethoxy C-O (~1100 cm⁻¹) are diagnostic (cf. ) .

- ¹H NMR : Piperazine protons resonate at δ 2.5–3.5 ppm, while ethoxy methylene appears at δ 4.1–4.3 ppm (compared to allyl’s δ 5.0–5.8 ppm in ) .

Biological Activity

2-Ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a phenyl-tetrazole group, which contributes to its unique biological properties. The structural formula can be represented as:

This structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is primarily attributed to its ability to modulate receptor activity and enzyme inhibition. Key mechanisms include:

1. PDE Inhibition:

Studies indicate that derivatives of tetrazole compounds exhibit inhibitory effects on phosphodiesterases (PDE), particularly PDE3A and PDE3B, which are crucial in regulating intracellular cAMP levels. The IC50 values for inhibition range from 0.24 μM to 16.42 μM for various analogs, suggesting significant potency in modulating cardiac functions .

2. Angiotensin II Receptor Antagonism:

Similar compounds have demonstrated strong antagonistic activity against angiotensin II receptors, which play a vital role in cardiovascular regulation. This suggests potential applications in treating hypertension and related disorders .

Pharmacological Effects

The pharmacological profile of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone includes:

Case Studies

Case Study 1: Cardiotonic Activity

In a study evaluating the cardiotonic effects of related compounds, it was found that the tetrazole derivatives significantly improved contractile function in isolated heart tissues, indicating their potential use in heart failure management .

Case Study 2: Anticancer Potential

Research on pyrazole derivatives similar to the compound of interest revealed substantial cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis and showed synergistic effects when combined with traditional chemotherapeutics like doxorubicin .

Research Findings

Recent studies have expanded the understanding of 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone's biological activity:

In Vitro Studies:

In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound in oncology research.

Molecular Docking Studies:

Molecular docking simulations indicate that the compound binds effectively to target proteins involved in signal transduction pathways related to cancer progression and cardiovascular health .

Q & A

What are the key synthetic challenges in preparing 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

Basic Research Question

The synthesis involves multi-step reactions, including functionalization of the tetrazole ring, piperazine coupling, and ethoxy-ethanone introduction. Key challenges include low yields during tetrazole alkylation and regioselectivity in piperazine substitution.

Methodological Answer :

- Tetrazole Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane to enhance reactivity of the tetrazole nitrogen .

- Piperazine Coupling : Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of tetrazole-methyl intermediate to piperazine) to minimize byproducts .

- Ethoxy-Ethanone Introduction : Employ acetylation with ethyl chloroacetate in the presence of K₂CO₃ as a base, followed by reflux in ethanol for 6–8 hours .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural validation of this compound?

Advanced Research Question

Spectral discrepancies often arise from tautomerism in the tetrazole ring or piperazine conformational flexibility.

Methodological Answer :

- NMR Analysis : Use 2D NMR (COSY, HSQC) to distinguish between tetrazole tautomers (1H vs. 2H forms) and assign piperazine proton environments .

- IR Validation : Compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*) to confirm ethanone positioning .

- Control Experiments : Synthesize analogs with blocked reactive sites (e.g., methylated tetrazole) to isolate spectral contributions .

What computational methods are effective for predicting the biological activity of this compound, and how do they align with experimental results?

Advanced Research Question

The tetrazole and piperazine moieties suggest potential enzyme inhibition (e.g., kinases) or receptor modulation.

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or 5-HT receptors) to assess binding affinity. Prioritize poses with hydrogen bonds between the tetrazole N2/N3 and catalytic residues .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Focus on piperazine flexibility and solvent accessibility of the ethoxy group .

- Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) to refine computational models .

How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Advanced Research Question

SAR requires systematic variation of substituents while monitoring biological and physicochemical properties.

Methodological Answer :

- Core Modifications :

- Functional Group Analysis :

- Data Collection : Use high-throughput screening (HTS) for cytotoxicity (MTT assay) and solubility (HPLC-UV) to prioritize analogs .

What strategies mitigate instability of the tetrazole moiety under physiological conditions?

Basic Research Question

Tetrazoles can hydrolyze in acidic or oxidative environments, limiting in vivo applicability.

Methodological Answer :

- Stabilization Techniques :

- Accelerated Stability Testing : Expose the compound to pH 1.2 (simulated gastric fluid) and 7.4 (phosphate buffer) at 37°C for 48 hours, monitoring degradation via LC-MS .

How can researchers address low yields in the final step of the synthesis (ethanone formation)?

Basic Research Question

The ethanone group is introduced via Friedel-Crafts acylation, which may suffer from competing side reactions.

Methodological Answer :

- Catalyst Optimization : Replace traditional AlCl₃ with FeCl₃ (10 mol%) to reduce carbocation rearrangements .

- Solvent Selection : Use nitrobenzene as a polar aprotic solvent to stabilize the acylium ion intermediate .

- Workup : Quench the reaction with ice-cold NaHCO₃ to precipitate the product and minimize hydrolysis .

What analytical techniques are critical for assessing purity and identity of this compound?

Basic Research Question

Purity is essential for reproducible biological testing.

Methodological Answer :

- HPLC : Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA) to detect impurities ≤0.1% .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

- Mass Spectrometry : Perform HRMS-ESI to verify the molecular ion [M+H]⁺ at m/z 427.2125 (calculated) .

What are the implications of the compound’s logP and solubility for in vitro assays?

Advanced Research Question

The compound’s hydrophobicity (predicted logP ~2.8) may limit aqueous solubility.

Methodological Answer :

- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v in assay buffers) to prevent precipitation .

- logP Measurement : Use shake-flask method with octanol/water partitioning followed by UV quantification .

- In Silico Tools : Validate experimental logP with ChemAxon or ACD/Labs software to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.